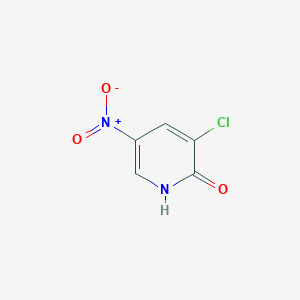

3-Chloro-2-hydroxy-5-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 349953. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOXJMNILNYXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319731 | |

| Record name | 3-chloro-2-hydroxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-38-4 | |

| Record name | 3-Chloro-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22353-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 349953 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022353384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22353-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-2-hydroxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-nitro-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2-hydroxy-5-nitropyridine synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound (CAS No: 22353-38-4), a key chemical intermediate in the pharmaceutical and agrochemical industries.[1][2] The document outlines a common two-step synthetic pathway, beginning with the nitration of 2-hydroxypyridine to form the intermediate 2-hydroxy-5-nitropyridine, followed by its regioselective chlorination. This guide emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and addresses critical safety and handling considerations. The content is structured to serve as a practical resource for laboratory-scale synthesis and process development.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative whose structural arrangement of functional groups—hydroxyl, chloro, and nitro—makes it a valuable building block for creating more complex molecules.[1][2] Its applications are prominent in the development of novel pharmaceutical agents and in the synthesis of specialized dyes and pigments.[2]

The synthesis strategy detailed herein proceeds in two primary stages:

-

Nitration: An electrophilic aromatic substitution reaction to introduce a nitro group at the C5 position of the 2-hydroxypyridine ring.

-

Chlorination: A subsequent regioselective electrophilic aromatic substitution to install a chlorine atom at the C3 position.

This pathway is favored for its reliance on accessible starting materials and well-understood reaction classes.

References

synthesis of 3-Chloro-2-hydroxy-5-nitropyridine from 2-amino-5-chloropyridine

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxy-5-nitropyridine

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of this compound, a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We will begin by analyzing the proposed synthetic route from 2-amino-5-chloropyridine, elucidating the mechanistic challenges that render it impractical. Subsequently, a validated and more efficient two-stage pathway is presented in detail. This preferred route involves the initial synthesis of the key intermediate, 2-hydroxy-5-nitropyridine, followed by a regioselective chlorination at the C-3 position. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed protocols, and a robust discussion of the underlying chemical principles and safety considerations.

Strategic Analysis of Synthetic Pathways

A preliminary evaluation of synthesizing this compound directly from 2-amino-5-chloropyridine reveals significant chemical hurdles. The proposed transformation would require a diazotization-hydroxylation followed by nitration.

-

Diazotization and Hydroxylation: 2-amino-5-chloropyridine can be converted to 2-hydroxy-5-chloropyridine via the formation of a diazonium salt, followed by hydrolysis.[3][4] This step is chemically sound.

-

Subsequent Nitration: The critical issue arises during the nitration of the 2-hydroxy-5-chloropyridine intermediate. The hydroxyl group at C-2 is a strongly activating ortho,para-director, while the chloro group at C-5 is a deactivating ortho,para-director. The hydroxyl group's influence is dominant, directing electrophilic attack to the C-3 and C-6 positions. This would preferentially yield 5-chloro-2-hydroxy-3-nitropyridine, not the desired this compound. The migration of the chlorine atom from the C-5 to the C-3 position is not feasible under these reaction conditions.

Therefore, a more logical and efficient strategy is required. The recommended approach, detailed below, builds the molecule by first establishing the hydroxy and nitro groups in their correct positions (2 and 5, respectively) and then introducing the chlorine atom at the desired C-3 position.

Part I: Synthesis of the Key Intermediate: 2-Hydroxy-5-nitropyridine

The synthesis of this crucial intermediate is most reliably achieved from 2-aminopyridine through a two-step process involving nitration and subsequent diazotization/hydrolysis.[5]

Step 2.1: Nitration of 2-Aminopyridine

The introduction of a nitro group onto the pyridine ring is accomplished using a mixed acid nitration. The amino group directs the substitution to the C-5 position.

Protocol:

-

Prepare a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) in a flask equipped with a stirrer and thermometer, maintaining the temperature below 10°C in an ice bath.

-

Slowly add 2-aminopyridine to the stirred nitrating mixture, ensuring the temperature does not exceed 30°C.[6]

-

After the addition is complete, allow the reaction to proceed for several hours at room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the solution carefully with an aqueous base (e.g., NaOH or NH₄OH) to complete precipitation.

-

Filter the resulting solid, wash with cold water, and dry to yield 2-amino-5-nitropyridine.

Step 2.2: Diazotization and Hydrolysis of 2-Amino-5-nitropyridine

This step converts the amino group into a hydroxyl group via a thermally labile diazonium salt intermediate. This reaction is a classic example of a Sandmeyer-type transformation.[7][8]

Protocol:

-

Dissolve 2-amino-5-nitropyridine in a suitable aqueous acid, such as dilute sulfuric acid, and cool the mixture to 0-5°C in an ice-salt bath.[9][10]

-

Prepare a solution of sodium nitrite (NaNO₂) in water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution with vigorous stirring. The temperature must be strictly maintained below 5°C to prevent premature decomposition of the diazonium salt.[11]

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).[9]

-

To effect hydrolysis, slowly heat the reaction mixture to 50-60°C. Nitrogen gas will evolve as the diazonium group is replaced by a hydroxyl group.[4]

-

Maintain heating until gas evolution ceases.

-

Cool the reaction mixture to room temperature, which should cause the 2-hydroxy-5-nitropyridine product to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Part II: Regioselective Chlorination of 2-Hydroxy-5-nitropyridine

The final step involves the electrophilic chlorination of the intermediate. The electronic properties of the substituted pyridine ring selectively direct the incoming chlorine atom to the C-3 position.

Mechanism of Regioselectivity

The regiochemical outcome of this reaction is governed by the combined directing effects of the substituents:

-

-OH group (at C-2): A powerful activating, ortho,para-director. It strongly activates the C-3 and C-6 positions for electrophilic attack.

-

-NO₂ group (at C-5): A strong deactivating, meta-director. Relative to its own position, it directs incoming electrophiles to the C-3 position.

-

Pyridine Nitrogen: An electron-withdrawing atom that deactivates the ring, particularly at the ortho (C-2, C-6) and para (C-4) positions.

The C-3 position is uniquely favored, as it is activated by the hydroxyl group and is the meta-position relative to the nitro group. This convergence of directing effects leads to a highly regioselective chlorination.

Protocol for Chlorination

A reliable method for this transformation utilizes an aqueous solution of sodium chlorate.[12]

-

Suspend 2-hydroxy-5-nitropyridine in water in a reaction vessel.

-

Slowly and dropwise, add an aqueous solution of sodium chlorate (NaClO₃).

-

The reaction is typically maintained at a moderately elevated temperature, for example, 50°C, with continued stirring for approximately 1 hour to ensure completion.[12]

-

Upon completion, cool the reaction mixture to 0°C to precipitate the final product.

-

Collect the solid by filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.

Quantitative Data and Characterization

The successful synthesis of the target compound should be verified through standard analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O₃ | [2] |

| Molecular Weight | 174.54 g/mol | PubChem |

| Appearance | Powder / Crystalline Solid | [2] |

| CAS Number | 22353-38-4 | [2] |

Safety and Hazard Management

The described synthetic pathway involves hazardous materials and reactions that demand strict safety protocols.

-

Diazotization: Diazonium salts, especially in solid form, are notoriously unstable and can be explosive.[9][13] They are sensitive to shock, friction, and heat. Cardinal Rule: Never isolate the diazonium salt intermediate. Always generate and use it in situ in a cold solution (<5°C).[11][14] Ensure proper venting as nitrogen gas is evolved.

-

Nitrating Agents: The "mixed acid" (concentrated nitric and sulfuric acids) is extremely corrosive and a powerful oxidizing agent.[15] Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield. Reactions are highly exothermic and require careful temperature control.

-

Chlorinating Agents: Reagents like sodium chlorate are strong oxidizers. Avoid contact with combustible materials.

Table 2: Key Reagent Hazard Summary

| Reagent | Primary Hazards | Handling Precautions |

| Conc. H₂SO₄ / HNO₃ | Severe burns, toxic fumes, highly exothermic reactions | Use in fume hood, wear full PPE, add reagents slowly with cooling. |

| Sodium Nitrite (NaNO₂) | Toxic if swallowed, oxidizing agent | Avoid generating dust, wear gloves and goggles. |

| Sodium Chlorate (NaClO₃) | Strong oxidizer, fire risk with organic materials | Store away from combustibles, handle with care. |

Conclusion

The synthesis of this compound is most effectively and safely achieved via a structured, multi-step approach starting from 2-aminopyridine. The pathway involving the formation of a 2-hydroxy-5-nitropyridine intermediate followed by regioselective chlorination is mechanistically sound and avoids the pitfalls of alternative routes. By understanding the underlying principles of electrophilic substitution and exercising rigorous control over reaction conditions, particularly during the hazardous diazotization step, researchers can reliably produce this valuable chemical building block for further application in medicinal and agricultural chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 4. Diazonium compound - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NITRATION, NITRATING AGENTS AND NITRATION EQUIPMENTS | PPTX [slideshare.net]

Spectroscopic Characterization of 3-Chloro-2-hydroxy-5-nitropyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-2-hydroxy-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] In the absence of readily available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's key spectral features. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this and similar substituted pyridine scaffolds. We also present standardized protocols for the acquisition of high-quality spectroscopic data for this class of compounds.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative with a unique arrangement of functional groups that makes it a valuable building block in organic synthesis. The presence of a chloro group, a hydroxyl group, and a nitro group on the pyridine ring imparts distinct reactivity and potential biological activity.[1][2] Pyridine derivatives are integral to a wide array of pharmaceuticals and agrochemicals.[3][4] Accurate structural characterization is paramount for ensuring the identity, purity, and quality of this intermediate in any synthetic application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.[3] This guide provides a detailed, predictive analysis of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3][5] For this compound, we predict the ¹H and ¹³C NMR spectra based on the known effects of substituents on the pyridine ring. The electron-withdrawing nature of the nitro and chloro groups, and the tautomeric equilibrium of the 2-hydroxypyridine moiety, are expected to significantly influence the chemical shifts.[6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts are predicted based on the additive effects of the substituents. The nitro group at position 5 will strongly deshield the proton at position 6. The hydroxyl group at position 2 exists in tautomeric equilibrium with its pyridone form, which influences the electronic environment of the ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 - 8.2 | Doublet (d) | ~2-3 |

| H-6 | ~8.5 - 8.9 | Doublet (d) | ~2-3 |

| OH | >10 (broad) | Singlet (s) | - |

Causality Behind Predictions:

-

H-6: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift.

-

H-4: This proton is para to the hydroxyl group and meta to the nitro and chloro groups. Its chemical shift will be a balance of these effects.

-

Coupling: The two aromatic protons (H-4 and H-6) are expected to show a small meta coupling.[5]

-

OH Proton: The hydroxyl proton is expected to be a broad singlet at a high chemical shift, characteristic of acidic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the five carbon atoms in the pyridine ring are influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 165 |

| C-3 | ~125 - 130 |

| C-4 | ~130 - 135 |

| C-5 | ~135 - 140 |

| C-6 | ~145 - 150 |

Causality Behind Predictions:

-

C-2: The carbon bearing the hydroxyl group will be significantly deshielded and appear far downfield.

-

C-5: The carbon attached to the nitro group will also be deshielded.

-

C-3: The carbon bearing the chloro group will experience a moderate deshielding effect.

Structural Elucidation Workflow using 2D NMR

To unambiguously assign the proton and carbon signals, a series of 2D NMR experiments would be essential.

Caption: Workflow for structural assignment using 2D NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 (broad) | O-H stretch | Hydroxyl |

| ~3100 | C-H stretch | Aromatic |

| 1600-1650 | C=O stretch | Pyridone tautomer |

| 1500-1550 | N-O asymmetric stretch | Nitro |

| 1300-1350 | N-O symmetric stretch | Nitro |

| 1400-1600 | C=C and C=N stretch | Aromatic ring |

| 700-800 | C-Cl stretch | Chloro |

Interpretation of Key Bands:

-

A broad band in the 3200-3500 cm⁻¹ region is a strong indication of the O-H stretching of the hydroxyl group.

-

The presence of a strong absorption around 1600-1650 cm⁻¹ would suggest the presence of the pyridone tautomer.

-

Two strong bands, one around 1500-1550 cm⁻¹ and another around 1300-1350 cm⁻¹, are characteristic of the asymmetric and symmetric stretching of the nitro group, respectively.

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

The C-Cl stretching vibration will appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.[8] For this compound (C₅H₃ClN₂O₃), the predicted molecular weight is approximately 174.5 g/mol .

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions resulting from the loss of neutral molecules or radicals. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 174/176 | [M]⁺ (Molecular Ion) |

| 128/130 | [M - NO₂]⁺ |

| 115/117 | [M - CO - NO]⁺ |

| 99 | [M - NO₂ - Cl]⁺ |

| 79 | [C₄H₃N₂O]⁺ |

Proposed Fragmentation Pathway

The fragmentation of the molecular ion is likely to be initiated by the loss of the nitro group, which is a common fragmentation pathway for nitroaromatic compounds. Subsequent losses of carbon monoxide (CO) and the chlorine atom are also plausible.

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring high-quality spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[9][10] Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution if any particulate matter is present.[10]

-

Transfer the clear solution into a high-quality 5 mm NMR tube.

-

-

Instrument Setup and Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[9]

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).[9]

-

Acquire a standard 1D spectrum using appropriate parameters (e.g., spectral width, number of scans, relaxation delay).[11]

-

For 2D experiments (COSY, HSQC, HMBC), use standard gradient-enhanced pulse sequences with optimized parameters for the expected coupling constants.[11]

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

GC-MS Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumental Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated in splitless mode at ~250 °C.

-

Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.[12]

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: ~230 °C.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Conclusion

This technical guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, based on established spectroscopic principles and data from analogous compounds, provide a valuable reference for the structural characterization of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality data for this and related molecules, ensuring scientific rigor in research and development.

References

- 1. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. inchemistry.acs.org [inchemistry.acs.org]

- 4. shimadzu.com [shimadzu.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. 1H, 13C and 17O NMR study of substituted nitropyridines | Semantic Scholar [semanticscholar.org]

- 7. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. benchchem.com [benchchem.com]

- 12. Determination of Polycyclic Aromatic Hydrocarbons from Atmospheric Deposition in Malva sylvestris Leaves Using Gas Chromatography with Mass Spectrometry (GC-MS) [mdpi.com]

3-Chloro-2-hydroxy-5-nitropyridine CAS number and molecular weight

An In-Depth Technical Guide to 3-Chloro-2-hydroxy-5-nitropyridine

Authored by a Senior Application Scientist

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its pyridine core is substituted with a chloro group, a hydroxyl group, and a nitro group, creating a versatile chemical scaffold. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide array of biologically active molecules.[1][2] Researchers leverage this compound as a critical building block in the development of novel therapeutic agents, particularly antimicrobials and anti-inflammatory drugs, as well as in the creation of advanced herbicides and pesticides.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications, and essential safety information for laboratory and industrial use.

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its application in organic synthesis. These properties dictate the reaction conditions required for its use and the methods for its purification and storage. A summary of its key identifiers and properties is presented below.

| Property | Value | Source |

| CAS Number | 22353-38-4 | [1][2][3][4] |

| Molecular Formula | C₅H₃ClN₂O₃ | [1][2][4] |

| Molecular Weight | 174.54 g/mol | [1][4][5] |

| Appearance | Off-white to pale yellow powder | [1] |

| Melting Point | 185-189 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| IUPAC Name | 3-chloro-5-nitro-1H-pyridin-2-one | [5] |

Synthesis Protocol: Chlorination of 2-Hydroxy-5-nitropyridine

The synthesis of this compound is most commonly achieved through the direct chlorination of its precursor, 2-Hydroxy-5-nitropyridine. This electrophilic aromatic substitution reaction is a standard method for introducing a halogen to an activated pyridine ring. The nitro group acts as a meta-director and deactivates the ring, but the hydroxyl group is a strong activator and ortho-, para-director, facilitating the substitution at the C3 position.

Experimental Protocol

Materials:

-

2-Hydroxy-5-nitropyridine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of 2-Hydroxy-5-nitropyridine in 100 mL of anhydrous acetonitrile.

-

Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) in a 1.1 molar equivalent. The addition should be done portion-wise over 15 minutes to control any initial exotherm.

-

Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C. Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure. To the resulting residue, add 100 mL of ethyl acetate and 50 mL of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and shake vigorously.

-

Phase Separation: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Applications in Research and Development

The trifunctional nature of this compound makes it a versatile intermediate in organic synthesis, with significant applications in several key industrial sectors.

-

Pharmaceutical Development : This compound is a pivotal precursor in the synthesis of novel pharmaceutical agents.[1] The presence of the chloro, hydroxyl, and nitro groups allows for a variety of chemical modifications to produce compounds that can target specific biological pathways.[1] For instance, the nitro group can be reduced to an amine, which can then be further derivatized to create a wide range of drug candidates.[6] Its derivatives have been explored for their potential as antimicrobial and anti-inflammatory drugs.[1]

-

Agrochemical Synthesis : In the agricultural sector, this compound serves as a key building block for the development of modern herbicides and pesticides.[1] The unique electronic properties conferred by its substituents can be harnessed to design molecules with high efficacy against target pests and weeds, while potentially reducing environmental impact.[1]

-

Material Science and Dyes : The compound is also utilized in the formulation of dyes and pigments, contributing to the creation of vibrant colors for various materials.[1] Furthermore, it is explored in material science for developing new materials with unique electronic and nanotechnological properties.[1]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety. The compound presents several hazards that must be managed with appropriate precautions.

Hazard Identification

Recommended Safety Protocols

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

-

Handling : Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8][9] Recommended storage temperature is between 0-8 °C.[1] Keep away from incompatible materials such as strong oxidizing agents.[9]

First Aid Measures

-

If Swallowed : Call a poison center or doctor if you feel unwell. Rinse mouth.[7]

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. 22353-38-4|this compound|BLD Pharm [bldpharm.com]

- 4. siyuchem.com [siyuchem.com]

- 5. 3-Chloro-5-nitro-2(1H)-pyridinone | C5H3ClN2O3 | CID 336289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-2-hydroxy-5-nitropyridine: Physicochemical Properties, Synthesis, and Applications

Foreword

In the landscape of modern medicinal and agricultural chemistry, the pyridine scaffold stands as a cornerstone of molecular design. Its derivatives are integral to a vast array of biologically active compounds. Among these, 3-Chloro-2-hydroxy-5-nitropyridine emerges as a particularly versatile intermediate, offering a unique combination of functional groups that serve as reactive handles for constructing complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, reactivity, and its applications in drug discovery and beyond. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine ring with a chloro group at the 3-position, a hydroxyl group at the 2-position, and a nitro group at the 5-position.[1] The presence of these three distinct functional groups on the pyridine core imparts a unique reactivity profile to the molecule.[1]

The molecular structure can be visualized as follows:

Caption: Molecular structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 22353-38-4 | [2][3] |

| Molecular Formula | C5H3ClN2O3 | [1][2][3] |

| Molecular Weight | 174.54 g/mol | [2][3] |

| Appearance | Off-white to pale yellow powder | [2] |

| Melting Point | 185-189 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 0 | [3] |

| XLogP3-AA | 0.6 | [3] |

| Storage Conditions | Store at 0-8 °C | [2] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the nitration of a corresponding chlorohydroxypyridine precursor. One patented method describes the synthesis starting from 2-amino-5-chloropyridine, which is first diazotized to prepare 2-hydroxy-5-chloropyridine.[4] This intermediate is then nitrated to yield 2-hydroxy-3-nitro-5-chloropyridine.[4]

A general representation of a synthetic approach is outlined below:

Caption: A simplified workflow for the synthesis of this compound.

The reactivity of this compound is dictated by its functional groups. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[5] The chlorine atom at the 3-position can act as a leaving group, allowing for the introduction of various nucleophiles. The hydroxyl group at the 2-position can undergo reactions typical of phenols, and the nitro group can be reduced to an amino group, providing a key step for further derivatization in the synthesis of more complex molecules.[6]

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectra for this compound are not publicly available, a predicted analysis based on its structure is as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro and nitro groups. A broad singlet corresponding to the hydroxyl proton would also be anticipated, which would be exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be characteristic of a highly substituted and electron-deficient aromatic system.

-

IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), the N-O stretches of the nitro group (strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.54 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Applications in Research and Development

This compound is a valuable building block in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[2]

-

Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various biologically active molecules.[2] It is utilized in the development of novel pharmaceuticals, including antimicrobial and anti-inflammatory agents.[2] The pyridine moiety is a privileged structure in drug design, and the functional groups on this compound allow for its incorporation into a wide range of drug candidates.[7]

-

Agrochemical Synthesis: It is also recognized for its potential in agricultural applications, particularly as a precursor for the synthesis of herbicides and pesticides.[2]

-

Dyes and Pigments: The chemical structure lends itself to applications in the formulation of dyes and pigments.[2]

-

Material Science: Researchers are exploring its potential in the development of new materials with unique properties.[2]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9] In case of insufficient ventilation, wear suitable respiratory equipment.

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[9] Ensure that eyewash stations and safety showers are close to the workstation location.[10]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Do not eat, drink, or smoke when using this product.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a well-ventilated place.[10] Keep the container tightly closed in a dry and cool place.[10] Recommended storage temperature is 0-8 °C.[2]

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[9] Rinse mouth.[8]

-

If on Skin: Wash with plenty of soap and water.[8] If skin irritation occurs, get medical advice/attention.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10] If eye irritation persists, get medical advice/attention.[8][9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10][11]

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of drug discovery and agrochemical development. Its unique trifunctionalized pyridine structure provides a versatile platform for the synthesis of a wide range of complex molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling is crucial for its effective and responsible use in the laboratory and beyond. This guide has aimed to provide a comprehensive and practical overview to assist researchers in harnessing the full potential of this important compound.

References

- 1. indiamart.com [indiamart.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloro-5-nitro-2(1H)-pyridinone | C5H3ClN2O3 | CID 336289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. mdpi.com [mdpi.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 3-Chloro-2-hydroxy-5-nitropyridine

An In-depth Technical Guide to the Starting Materials for 3-Chloro-2-hydroxy-5-nitropyridine Synthesis

This compound is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex, biologically active molecules.[1] Its unique arrangement of chloro, hydroxyl, and nitro groups on the pyridine core makes it a versatile intermediate for developing novel pharmaceuticals and agrochemicals, including antimicrobial agents, herbicides, and pesticides.[1] The strategic selection of starting materials and synthetic routes is paramount for ensuring high yield, purity, and operational safety, particularly when scaling from laboratory research to industrial production. This guide provides a detailed analysis of the primary synthetic pathways, focusing on the causality behind experimental choices and the practical implications for researchers and drug development professionals.

Primary Synthetic Pathways and Core Starting Materials

The synthesis of this compound can be approached from two principal directions: the chlorination of a pre-formed 2-hydroxypyridine ring or the selective hydrolysis of a dichlorinated precursor. The choice of pathway dictates the ultimate starting materials and the specific challenges encountered during synthesis.

Pathway A: Electrophilic Chlorination of 2-Hydroxy-5-nitropyridine

The most direct and frequently employed method to obtain the target molecule is the regioselective chlorination of 2-hydroxy-5-nitropyridine. The electron-donating hydroxyl group at the 2-position and the electron-withdrawing nitro group at the 5-position activate the pyridine ring for electrophilic substitution, directing the incoming chlorine atom to the C-3 position.

The synthesis of the key intermediate, 2-hydroxy-5-nitropyridine, is a critical preceding step, with several distinct routes starting from fundamental raw materials.

This traditional route leverages the readily available and cost-effective starting material, 2-aminopyridine. The synthesis involves a two-step sequence: nitration followed by diazotization and hydrolysis.[2][3][4]

-

Nitration: 2-aminopyridine is nitrated using a mixture of nitric and sulfuric acid to introduce the nitro group, yielding 2-amino-5-nitropyridine.[2] The amino group directs the nitration primarily to the 5-position. However, control of reaction conditions is crucial to minimize the formation of the 2-amino-3-nitropyridine byproduct.[2]

-

Diazotization & Hydrolysis: The resulting 2-amino-5-nitropyridine is then converted to its corresponding diazonium salt using sodium nitrite in an acidic medium (e.g., hydrochloric acid).[2] This unstable intermediate is subsequently hydrolyzed by heating, replacing the diazonium group with a hydroxyl group to form 2-hydroxy-5-nitropyridine.[2][5]

Causality Behind Experimental Choices: While this route uses inexpensive starting materials, it involves harsh nitrating acids and the formation of potentially unstable diazonium salts, which requires careful temperature control and handling procedures, posing safety concerns for large-scale production.[6][7]

Caption: Synthesis from 2-Aminopyridine.

To circumvent the hazards associated with nitration and diazotization, alternative routes have been developed that construct the 2-hydroxy-5-nitropyridine ring from simple acyclic starting materials. One notable method utilizes a 2-halogenated acrylate and nitromethane.[7]

This "one-pot" method involves the sequential condensation of a 2-halogenated acrylate (e.g., ethyl 2-chloroacrylate) with nitromethane, followed by condensation with an orthoformate triester (e.g., triethyl orthoformate) and subsequent cyclization with ammonia.[7]

Causality Behind Experimental Choices: This pathway is highly attractive for industrial applications as it avoids harsh nitrating conditions and the use of diazonium salts, enhancing operational safety.[7] The reaction conditions are milder, and the process can be performed in a single vessel, which improves efficiency and reduces waste.[7] The specificity of the cyclization reaction ensures high selectivity for the desired 2-hydroxy-5-nitropyridine intermediate.[7]

Caption: De Novo Synthesis from Acyclic Precursors.

Pathway B: Selective Hydrolysis of 2,3-Dichloro-5-nitropyridine

An alternative strategy involves starting with a molecule that already contains the necessary chloro and nitro substituents, 2,3-dichloro-5-nitropyridine, and performing a selective hydrolysis.[8]

In this nucleophilic aromatic substitution (SNAr) reaction, the chlorine atom at the C-2 position is more susceptible to substitution by a hydroxide ion than the chlorine at the C-3 position. This is due to the strong activation provided by the para-nitro group and the adjacent ring nitrogen, which stabilize the negative charge of the Meisenheimer complex intermediate.

The precursor, 2,3-dichloro-5-nitropyridine, is typically synthesized via the nitration of 2,3-dichloropyridine using a mixture of nitric and sulfuric acids at controlled temperatures.[8]

Causality Behind Experimental Choices: This route is logical if 2,3-dichloro-5-nitropyridine is a readily available or more economically viable starting material. The key challenge lies in achieving high selectivity during the hydrolysis step to prevent the formation of the isomeric 2-chloro-3-hydroxy-5-nitropyridine and over-hydrolysis to the dihydroxy product. Careful control of reaction temperature, time, and stoichiometry of the base is critical.

Caption: Synthesis via Selective Hydrolysis.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on a balance of factors including cost, safety, yield, scalability, and environmental impact.

| Parameter | Route A1: From 2-Aminopyridine | Route A2: From Acyclic Precursors | Route B: From 2,3-Dichloropyridine |

| Primary Starting Material(s) | 2-Aminopyridine | 2-Halogenated acrylate, Nitromethane | 2,3-Dichloropyridine |

| Key Reaction Steps | Nitration, Diazotization, Chlorination | Condensation, Cyclization, Chlorination | Nitration, Selective Hydrolysis |

| Safety & Handling | High risk: Harsh nitrating acids, potentially explosive diazonium salts.[6][7] | Low risk: Avoids nitration and diazotization, milder conditions.[7] | Moderate risk: Involves nitration step. |

| Environmental Impact | High: Significant acidic wastewater generation.[6][7] | Low: One-pot procedure reduces waste streams.[7] | Moderate: Wastewater from nitration and hydrolysis. |

| Selectivity & Purity | Moderate: Potential for isomeric byproducts during nitration.[2] | High: Specific cyclization leads to high purity intermediate.[7] | Moderate: Risk of isomeric byproducts during hydrolysis. |

| Scalability | Challenging due to safety concerns. | Highly suitable for industrial scale-up.[6] | Feasible with strict process control. |

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-5-nitropyridine from 2-amino-5-nitropyridine (Route A1)

This protocol is adapted from established diazotization-hydrolysis procedures.[2][5]

-

Dissolve 2-amino-5-nitropyridine in a 10-15% aqueous solution of hydrochloric acid and filter the solution.

-

Cool the filtrate to a temperature between -5°C and 0°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0°C and 5°C. The molar ratio of 2-amino-5-nitropyridine to sodium nitrite should be approximately 1:1.2-1.6.[2]

-

After the addition is complete, continue stirring at 0-5°C for 30-45 minutes. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Filter the reaction mixture. The filtrate is subjected to vacuum distillation to remove excess water and acid.

-

The remaining residue is recrystallized from a water/ethanol mixture to yield pure 2-hydroxy-5-nitropyridine.[2]

Protocol 2: Chlorination of 2-hydroxy-5-nitropyridine

This protocol describes the final chlorination step common to Pathway A.

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-hydroxy-5-nitropyridine (1 equivalent).

-

Add phosphorus oxychloride (POCl₃) as the solvent and chlorinating agent.

-

Add phosphorus pentachloride (PCl₅) (approx. 1.2-1.5 equivalents).[9]

-

Heat the reaction mixture to 100-105°C and maintain for 5 hours, with stirring.[9]

-

After the reaction is complete (monitored by TLC), cool the mixture and remove the excess phosphorus oxychloride by distillation under reduced pressure.[9]

-

Carefully and slowly pour the residue into ice water with vigorous stirring.

-

Neutralize the aqueous solution with a 40% sodium hydroxide solution to a pH of 8-9.[9]

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to obtain the product.[9]

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, each originating from different starting materials. The classic route starting from 2-aminopyridine is well-established but carries significant safety and environmental burdens associated with its nitration and diazotization steps. The alternative pathway involving the selective hydrolysis of 2,3-dichloro-5-nitropyridine offers a more direct approach but requires precise control to ensure regioselectivity.

For professionals in drug development and process chemistry, the de novo synthesis of the 2-hydroxy-5-nitropyridine ring from acyclic precursors like 2-halogenated acrylates represents the most promising strategy for safe, efficient, and scalable production.[7] This modern approach avoids hazardous reagents, minimizes waste, and provides high yields of the key intermediate, aligning with the principles of green chemistry and industrial viability. The ultimate choice of starting material will always depend on a project-specific evaluation of cost, scale, safety protocols, and available equipment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 7. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 8. 2,3-Dichloro-5-nitropyridine | 22353-40-8 | Benchchem [benchchem.com]

- 9. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Chloro-2-hydroxy-5-nitropyridine in the Synthesis of Pharmaceutical Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-Chloro-2-hydroxy-5-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical molecules.[1] Its pyridine core is decorated with three distinct and strategically positioned functional groups: a chloro group at the 3-position, a hydroxyl group at the 2-position, and a nitro group at the 5-position. This unique arrangement provides multiple reactive centers, allowing for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it an ideal starting point for constructing novel therapeutic agents, particularly in the development of antimicrobial and anti-inflammatory drugs.[1][2][3] This guide provides an in-depth exploration of its properties, synthetic utility, and detailed protocols for its application in pharmaceutical intermediate synthesis.

Physicochemical & Spectroscopic Profile

A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 15283-51-9 | [4][5] |

| Molecular Formula | C₅H₃ClN₂O₃ | [2] |

| Molecular Weight | 174.54 g/mol | N/A |

| Appearance | Powder / Crystalline Solid | [2] |

| Purity | Typically ≥98% | [2] |

Note: Spectroscopic data such as 1H NMR, 13C NMR, and IR are crucial for identity confirmation and should be obtained for each batch.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The interplay between these groups allows for sequential and regioselective modifications, which is a cornerstone of efficient drug development.

dot

Caption: Key reactive sites and synthetic transformations of the title compound.

-

Nucleophilic Aromatic Substitution (SNAr) at C3: The chloro substituent is susceptible to displacement by a variety of nucleophiles. This reaction is a powerful tool for introducing diverse side chains. The electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, facilitating this substitution. This pathway is crucial for creating carbon-heteroatom bonds with amines, alcohols, and thiols.[3]

-

Reduction of the Nitro Group at C5: The nitro group can be readily reduced to a primary amine.[6] This transformation is fundamental, as the resulting amino group serves as a versatile handle for subsequent modifications, such as amide bond formation, sulfonylation, or diazotization, vastly expanding the molecular diversity accessible from this intermediate.

-

Derivatization of the Hydroxyl Group at C2: The 2-hydroxy group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This allows for the modulation of physicochemical properties like solubility and lipophilicity, which are critical parameters in drug design.

Application Protocols

The following protocols are presented as robust, validated starting points for laboratory synthesis. Researchers should adapt these methods based on the specific requirements of their target molecules.

Protocol 1: Synthesis of 3-Amino-2-hydroxy-5-nitropyridine via Nucleophilic Substitution

Introduction & Causality: This protocol demonstrates the displacement of the chloro group with an amine, a common strategy in pharmaceutical synthesis. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SNAr reaction by solvating the cationic species formed during the reaction, while a non-nucleophilic base is used to neutralize the HCl generated in situ.

dot

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Materials:

-

This compound (1.0 equiv)

-

Desired primary or secondary amine (1.1-1.5 equiv)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)

-

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv) and the chosen anhydrous solvent (e.g., MeCN).

-

Add the amine (1.1-1.5 equiv) to the suspension.

-

Add the base (e.g., K₂CO₃, 2.0 equiv) to the reaction mixture. The base is crucial for scavenging the HCl byproduct.

-

Heat the reaction mixture to reflux (for MeCN) or 100 °C (for DMF) and stir vigorously.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

-

Upon completion, cool the mixture to room temperature.

-

If using DMF, pour the reaction mixture into ice-water and stir until a precipitate forms, then collect by filtration. If using MeCN, concentrate the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure amino-substituted product.

Protocol 2: Reduction of the Nitro Group to Synthesize 5-Amino-3-chloro-2-hydroxypyridine

Introduction & Causality: This protocol details the conversion of the nitro group to a synthetically valuable amine. The use of tin(II) chloride in concentrated HCl is a classic and reliable method for this transformation. The acidic medium is necessary for the reaction mechanism, and the tin salts are subsequently removed during the basic workup.

dot

Caption: General workflow for the reduction of the nitro group.

Materials:

-

This compound (1.0 equiv)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

In a round-bottom flask, suspend this compound (1.0 equiv) in ethanol.

-

In a separate beaker, dissolve tin(II) chloride dihydrate (4.0-5.0 equiv) in concentrated HCl.

-

Cool the pyridine suspension to 0 °C using an ice bath.

-

Slowly add the SnCl₂/HCl solution dropwise to the suspension, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until TLC indicates full consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution or a cold concentrated NaOH solution until the pH is ~8-9. A thick white precipitate of tin salts will form.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired 5-aminopyridine derivative.

-

The crude product can be purified further by column chromatography if necessary.

Safety & Handling

As with all nitrated aromatic compounds and chlorinated reagents, appropriate safety precautions must be taken.

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Nitrated compounds can be energetic; avoid excessive heat and mechanical shock.

-

Consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing work.

Conclusion

This compound is an invaluable intermediate for pharmaceutical research and development. Its well-defined reactivity allows for the systematic construction of complex molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to leverage the synthetic potential of this versatile building block in the discovery of next-generation therapeutics.

References

Application Notes and Protocols for 3-Chloro-2-hydroxy-5-nitropyridine in Agrochemical Development

Introduction: The Strategic Importance of the Nitropyridine Scaffold

3-Chloro-2-hydroxy-5-nitropyridine is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse range of biologically active molecules.[1][2] Its unique arrangement of chloro, hydroxyl, and nitro groups on a pyridine ring provides multiple reactive sites for chemical modification, making it a valuable building block for the development of novel agrochemicals.[1][2] The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring for nucleophilic substitution reactions, while the hydroxyl group can be readily converted into other functionalities. This versatility allows for the strategic construction of complex molecules with tailored biological activities, particularly in the realms of insecticides and herbicides.

This guide provides a comprehensive overview of the application of this compound in agrochemical research and development. It offers detailed synthetic protocols for the derivatization of this intermediate into potent insecticidal and herbicidal compounds, explains the underlying mechanisms of action, and presents representative biological activity data.

Part 1: Synthesis of Key Agrochemical Intermediates

The journey from this compound to a final agrochemical product begins with its conversion into more advanced intermediates. The following protocols detail the synthesis of two such key building blocks: 2,5-dichloro-5-nitropyridine and 2-chloro-5-methyl-nitropyridine.

Protocol 1.1: Synthesis of 2,5-dichloro-5-nitropyridine

This protocol describes the conversion of the hydroxyl group of this compound to a chloro group, a common strategy to increase the reactivity of the pyridine ring for subsequent nucleophilic substitution reactions.

Workflow Diagram:

Caption: Synthesis of 2,5-dichloro-5-nitropyridine.

Step-by-Step Methodology:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound (1 molar equivalent).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) (e.g., 2-3 molar equivalents) and phosphorus pentachloride (PCl₅) (e.g., 1.2-1.5 molar equivalents).[3]

-

Heating: Heat the reaction mixture to 100-140°C and maintain this temperature for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]

-

Work-up: After the reaction is complete, cool the mixture and slowly pour it into ice water with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield 2,5-dichloro-5-nitropyridine as a solid.[3]

Part 2: Application in Insecticide Development

The 2-chloro-5-nitropyridine scaffold is a cornerstone of the highly successful neonicotinoid class of insecticides. These compounds act as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to paralysis and death.[5]

Synthetic Pathway to a Neonicotinoid Analog

The following is a representative synthetic pathway to an imidacloprid analog, starting from the intermediate 2,5-dichloro-5-nitropyridine.

Workflow Diagram:

Caption: Synthesis of an Imidacloprid Analog.

Protocol 2.1: Synthesis of an Imidacloprid Analog

This multi-step protocol outlines the synthesis of a neonicotinoid insecticide analog.

Step-by-Step Methodology:

-

Reduction of the Nitro Group:

-

Dissolve 2,5-dichloro-5-nitropyridine (1 molar equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

-

Monitor the reaction until the starting material is consumed.

-

Work up the reaction mixture to isolate 2,5-dichloro-5-aminopyridine.

-

-

Conversion to a Chloromethyl Group (Sandmeyer-type reaction):

-

This is a conceptual step to form a reactive chloromethyl group, analogous to established industrial routes for imidacloprid synthesis which often start from 2-chloro-5-methylpyridine.[6][7][8] A direct conversion from the amino group would be complex. A more practical laboratory approach would be to synthesize 2-chloro-5-methylpyridine and then chlorinate the methyl group.

-

Alternative Step (from 2-chloro-5-methylpyridine): Dissolve 2-chloro-5-methylpyridine in a suitable solvent and react with a chlorinating agent like trichloroisocyanuric acid, initiated by a radical initiator or light, to form 2-chloro-5-chloromethylpyridine.[9]

-

-

Coupling with 2-Nitroiminoimidazolidine:

-

In a reaction vessel, dissolve 2-nitroiminoimidazolidine (1-1.2 molar equivalents) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[10][11]

-

Add a base, for instance, an alkali metal hydroxide like sodium hydroxide or potassium carbonate.[10][11]

-

Slowly add a solution of 2-chloro-5-chloromethylpyridine (1 molar equivalent) in the same solvent to the mixture at a controlled temperature (e.g., 45-60°C).[10]

-

Stir the reaction mixture for several hours until completion.

-

After the reaction, filter the mixture and process the filtrate to isolate the final product, an imidacloprid analog. Purification can be achieved by recrystallization.[10][11]

-

Mechanism of Action: Neonicotinoid Insecticides

Neonicotinoids are potent agonists of the insect nicotinic acetylcholine receptors (nAChRs).

Signaling Pathway Diagram:

Caption: Mechanism of action of neonicotinoid insecticides.

These insecticides mimic the action of the neurotransmitter acetylcholine but are not readily broken down by acetylcholinesterase. This leads to the persistent opening of the ion channel, resulting in a continuous influx of sodium and calcium ions into the postsynaptic neuron.[5] The consequence is hyperexcitation of the insect's nervous system, followed by paralysis and eventual death.[5]

Representative Biological Activity Data

The following table presents typical lethal concentration (LC50) values for imidacloprid against various insect pests, illustrating the potency of this class of insecticides.

| Insecticide | Pest Species | LC50 | Reference |

| Imidacloprid | Aphis craccivora (Cowpea aphid) | 0.063 ppm (24h) | [12] |

| Imidacloprid | Eisenia fetida (Earthworm) | 2.26 mg/kg (14d) | [13] |

| Deschloro-Imidacloprid | Nilaparvata lugens (Brown planthopper) | Higher toxicity than Imidacloprid in susceptible strains | [14] |

Part 3: Application in Herbicide Development

Pyridine carboxylic acids are a well-established class of herbicides that function as synthetic auxins.[15][16] They mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately leading to their death.[1][2][17][18]

Synthetic Pathway to a Pyridine Carboxylic Acid Herbicide Analog

A plausible synthetic route to a pyridine carboxylic acid herbicide analog from 2-chloro-5-nitropyridine is outlined below.

Workflow Diagram:

Caption: Synthesis of a Pyridine Carboxylic Acid Herbicide Analog.

Protocol 3.1: Synthesis of a 6-Chloronicotinic Acid Analog

This protocol describes the synthesis of a 6-chloronicotinic acid derivative, a potential herbicidal compound.

Step-by-Step Methodology:

-

Chlorination: Synthesize 2-chloro-5-nitropyridine from this compound as described in Protocol 1.1.

-

Introduction of a Carboxylic Acid Group: The direct conversion of the nitro group to a carboxylic acid is challenging. A more common synthetic strategy involves starting with a precursor that has a methyl group at the 5-position, which can then be oxidized. For instance, 2-chloro-5-methylpyridine can be oxidized to 6-chloronicotinic acid using a strong oxidizing agent like potassium permanganate or through catalytic oxidation with oxygen in the presence of a catalyst like cobalt acetate.[19]

-

Recrystallization: The resulting crude 6-chloronicotinic acid analog can be purified by recrystallization from a suitable solvent system.[19]

Mechanism of Action: Synthetic Auxin Herbicides

Synthetic auxin herbicides disrupt the normal hormonal balance in susceptible plants.

Signaling Pathway Diagram:

Caption: Mechanism of action of synthetic auxin herbicides.

These herbicides bind to auxin receptors, such as TIR1/AFB F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[1][17][20] This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[1] The degradation of these repressors leads to the activation of auxin response factors (ARFs), which in turn stimulate the transcription of auxin-responsive genes.[1] The resulting overstimulation of these pathways leads to epinasty (twisting of stems and petioles), abnormal cell division and elongation, and ultimately, plant death.[2][17]

Representative Biological Activity Data

The following table shows the herbicidal activity of some pyridine carboxylic acid herbicides.

| Herbicide | Weed Species | Activity | Reference |

| Picloram | Herbaceous weeds and woody plants | Systemic herbicide | [15][16] |

| Clopyralid | Annual and perennial broadleaf weeds | Effective control | [15][16] |

| Aminopyralid | Broadleaf weeds in pastures | Effective control | [15] |

| Aminocyclopyrachlor | Weeds and brush in non-agricultural areas | Broad-spectrum control | [15] |

Part 4: Application in Fungicide Development

While the direct synthesis of commercial fungicides from this compound is less documented in readily available literature, nitropyridine derivatives are known to possess fungicidal properties. For example, the fungicide Fluazinam, a dinitroaniline derivative, contains a 3-chloro-5-trifluoromethyl-2-pyridyl moiety.[21] The synthesis of Fluazinam involves the amination of a corresponding pyridine precursor followed by coupling with a substituted benzene derivative.[22][23][24][25] This suggests that this compound could potentially be a starting point for novel fungicides, though this would require further research and development to establish viable synthetic routes and demonstrate efficacy.

Representative Biological Activity Data for Nitropyridine-Related Fungicides

The following table provides examples of the fungicidal activity of some pyridine and nitrated compounds.

| Compound Class/Name | Fungal Pathogen | EC50 | Reference |

| N-(thiophen-2-yl) nicotinamide derivatives | Pseudoperonospora cubensis | 1.96 - 4.69 mg/L | [26] |

| Diflumetorim | Rhizoctonia solani | 19.8 µg/mL | [27] |

| Thiosemicarbazide derivatives with a nitroimidazole moiety | Trichophyton spp. | MIC ≤ 125 µg/mL | [28] |

Conclusion